molecular formula C10H7Cl2N3OS B2406518 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 875159-92-5

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2406518
CAS No.: 875159-92-5
M. Wt: 288.15
InChI Key: QYTAZWQXMKULLS-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound with a 1,3,4-thiadiazole core. Its systematic identification follows IUPAC nomenclature guidelines, where the parent structure is prioritized based on functional groups. The thiadiazole ring (a five-membered heterocycle containing sulfur and two nitrogen atoms) serves as the core, with substituents attached at specific positions.

Key Components of the IUPAC Name:
  • Parent Heterocycle : 1,3,4-thiadiazole (positions 1, 3, and 4 occupied by nitrogen and sulfur atoms).
  • Substituents :
    • 5-(chloromethyl) : A chloromethyl group (-CH2Cl) attached to carbon 5 of the thiadiazole ring.
    • N-(4-chlorophenyl) : A 4-chlorophenyl group (-C6H4Cl) substituted at the nitrogen atom of the carboxamide group.
    • 2-carboxamide : A carboxamide group (-CONH-) at position 2 of the thiadiazole ring.

Molecular Formula : C₁₀H₇Cl₂N₃OS (288.15 g/mol) .

Descriptor Value Source
IUPAC Name 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
CAS Number 875159-92-5
SMILES C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)Cl
InChI InChI=1S/C10H7Cl2N3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16)
Systematic Identification

The numbering of the thiadiazole ring follows IUPAC rules, with the sulfur atom at position 1, nitrogen atoms at positions 3 and 4, and the remaining carbon at position 2. The carboxamide group is attached to position 2, while the chloromethyl and 4-chlorophenyl groups occupy positions 5 and the nitrogen of the carboxamide, respectively.

Molecular Geometry and Conformational Analysis

Bond Lengths and Angles

The 1,3,4-thiadiazole core exhibits partial aromaticity due to conjugated π-bonds. Key bond parameters are derived from analogous compounds and computational studies (e.g., DFT/B3LYP/6-311++G(d,p)):

Bond Theoretical Length (Å) Experimental Length (Å) Angle Theoretical Angle (°) Experimental Angle (°)
C(5)-Cl 1.757 1.740 C(5)-N(3)-N(4) 112.5 112.6
N(3)-N(4) 1.366 1.383 C(5)-S(1)-C(2) 86.8 86.8
S(1)-C(2) 1.768 1.740 N(3)-C(5)-Cl 114.2 114.2

Notes :

  • C(5)-Cl : Shorter experimental bond length indicates partial double-bond character.
  • N(3)-N(4) : Consistent with single bonds in non-aromatic thiadiazoles.
  • Aromaticity : Partial conjugation stabilizes the thiadiazole ring, though full aromaticity is limited by the absence of continuous π-electron delocalization.
Conformational Features

The 4-chlorophenyl group adopts a coplanar arrangement with the thiadiazole ring to maximize conjugation. The chloromethyl group (-CH2Cl) at position 5 is positioned perpendicular to the ring due to steric hindrance from the carboxamide group. Computational models suggest minimal flexibility in the thiadiazole core, with substituents fixed in specific orientations to optimize electronic interactions .

Crystallographic Data and X-ray Diffraction Studies

Crystallographic Techniques

X-ray diffraction (XRD) is the primary method for determining atomic-level structural details. Key techniques include:

  • Single-Crystal XRD : Requires large crystals (≥0.1 mm³) to resolve atomic positions.
  • Powder XRD : Identifies crystalline phases in microcrystalline samples.
  • Serial Femtosecond Crystallography : Enables data collection from nanocrystals using free-electron lasers .

Challenges :

  • Radiation Damage : High-energy X-rays can degrade organic crystals. Femtosecond pulses mitigate this via "diffraction before destruction" .
  • Sample Preparation : Hydration and crystal quality critically influence resolution.
Structural Insights from Analogous Compounds

While specific crystallographic data for 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is unavailable, insights can be drawn from related 1,3,4-thiadiazole derivatives:

Feature Observation Example
Thiadiazole Planarity Deviations from planarity due to substituents <1° for unsubstituted thiadiazoles
Hydrogen Bonding N-H···Cl interactions common Observed in carboxamide derivatives
Packing Motifs Stacking interactions between aromatic rings Chlorophenyl groups enhance π-π contacts

Key Findings :

  • Thiadiazole Ring Distortions : Bulky substituents (e.g., chloromethyl) induce minor puckering.
  • Hydrogen Bond Networks : Carboxamide NH groups form intermolecular H-bonds with electron-withdrawing substituents (e.g., Cl) on adjacent molecules .
  • Solvent Effects : Hydration states influence crystal packing, as seen in photosystem I nanocrystals .

Properties

IUPAC Name

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTAZWQXMKULLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with chloromethyl methyl ether in the presence of a base such as sodium hydride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Structural Information of 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is a thiadiazole derivative. The molecular formula for this compound is C10H7Cl2N3OS .

Other identifiers :

  • SMILES: C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl

  • InChI: InChI=1S/C10H7Cl2N3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16)

  • InChIKey: QYTAZWQXMKULLS-UHFFFAOYSA-N

Potential Chemical Reactions

Based on the structure and properties of similar thiadiazole derivatives, here are some potential chemical reactions that 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide may undergo:

  • Oxidation: The thiadiazole ring can be oxidized under specific conditions.

  • Reactions with Nucleophiles: The chloromethyl group (–CH2Cl) is reactive and can undergo nucleophilic substitution reactions.

  • Hydrolysis: The carboxamide group (-NHC=O) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines.

Predicted Collision Cross Section

The table below shows the predicted collision cross sections for 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide .

Adductm/zPredicted CCS (Ų)
$$M+H]+287.97598159.8
$$
M+Na]+309.95792173.4
$$M+NH4]+305.00252168.1
$$
M+K]+325.93186165.7
$$M-H]-285.96142162.7
$$
M+Na-2H]-307.94337166.9
$$M]+286.96815163.5
$$
M]-286.96925163.5

Antiviral Activity

Some synthesized compounds with a thiadiazole structure show good activity against the tobacco mosaic virus .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 1,3,4-thiadiazole scaffolds. Specifically, 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide has demonstrated significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship

The incorporation of electron-withdrawing groups such as chlorine at the para position significantly enhances the anticancer activity of thiadiazole derivatives. Modifications in side chains, such as substituting piperazine moieties or introducing furoyl groups, have been shown to further augment the anticancer efficacy, with some derivatives achieving IC50 values as low as 2.32 µg/mL .

Antiviral Properties

Beyond its anticancer applications, 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide has also been investigated for its antiviral properties. Compounds containing thiadiazole rings have been reported to exhibit antiviral activity against various pathogens due to their ability to interfere with viral replication mechanisms .

Other Pharmacological Activities

Thiadiazole derivatives are known for their broad pharmacological profiles, including:

  • Antimicrobial Activity : Thiadiazoles have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases .
  • Diuretic Properties : Compounds within this class have been identified as carbonic anhydrase inhibitors, which are useful in treating conditions like glaucoma and edema .

Synthesis and Derivation

The synthesis of 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include chlorination steps followed by condensation reactions with amines or carboxylic acids to yield the final product.

Synthesis Steps Reagents Conditions
Step 14-Chlorobenzoic acidChlorination with thionyl chloride
Step 2IntermediateReaction with amine under reflux
Step 3Final productPurification via recrystallization

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring or the thiadiazole core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
5-(Chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide C₁₀H₇Cl₂N₃OS 303.16 4-Cl-phenyl, Cl-CH₂ Discontinued (potential toxicity/stability issues)
5-(Chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide C₁₀H₇ClFN₃OS 271.70 4-F-phenyl, Cl-CH₂ Higher electronegativity (F vs. Cl) may enhance bioavailability
5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide C₁₂H₁₂ClN₃OS 267.73 4-CH₃-phenyl, Cl-CH₂ Methyl group improves lipophilicity
N-(4-Chlorophenyl)-5-[1-(3-cyanobenzenesulfonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide C₂₀H₁₈Cl₂N₄O₃S₂ 497.42 Piperidinyl-sulfonyl, 4-Cl-phenyl Enhanced complexity; potential kinase inhibition

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl and 4-fluorophenyl analogs (electron-withdrawing) may exhibit stronger hydrogen bonding with biological targets compared to the 4-methylphenyl analog (electron-donating) .
  • Steric Effects : Bulkier substituents (e.g., piperidinyl-sulfonyl in ) reduce solubility but improve target specificity .

Yield Comparison :

  • Simple analogs (e.g., 4a in ) achieve >95% yields.
  • Complex derivatives (e.g., piperidinyl-sulfonyl in ) require multi-step synthesis, reducing overall yield.
Anticancer Activity
  • Oxadiazole Analogs : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives show IC₅₀ values as low as 2.46 μg/mL against liver cancer cells (Hep-G2) .
  • Thiadiazole Derivatives: Compounds with methoxyphenyl substituents (e.g., 8b and 8c in ) exhibit superior antitumor activity compared to dasatinib, a known Src kinase inhibitor .
Antimicrobial and Pesticidal Activity
  • Thiadiazole derivatives with benzylidene groups (e.g., ) demonstrate insecticidal and fungicidal effects, attributed to the planar thiadiazole ring facilitating target binding .

Mechanistic Insights :

  • The chloromethyl group in 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide may act as a reactive site for covalent interactions with enzymes or DNA .

Biological Activity

5-(Chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties of this compound, focusing on its anticancer and antiviral activities, as well as its mechanism of action.

Chemical Structure and Properties

  • IUPAC Name: 5-(Chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
  • Molecular Formula: C₉H₈Cl₂N₄S
  • Molecular Weight: 239.15 g/mol
  • Melting Point: Approximately 175-184 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide. The compound has shown significant cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity Assays: The compound was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) of approximately 0.28 µg/mL for MCF-7 cells and 9.6 µM for HepG2 cells .
  • Mechanism of Action: The cytotoxic effects were attributed to induction of apoptosis, as evidenced by increased levels of Bax/Bcl-2 ratio and caspase 9 activation in treated cells . Cell cycle analysis revealed that treatment with the compound led to cell cycle arrest at the S and G2/M phases.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
5-(Chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamideMCF-70.28
5-(Chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamideHepG29.6

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been explored. A study synthesized various sulfonamide derivatives based on the thiadiazole framework and evaluated their antiviral activity against different viral strains.

Key Findings:

  • Synthesis and Evaluation: Ten new derivatives were synthesized from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide. These compounds exhibited varying degrees of antiviral activity against viral infections .
  • Mechanism of Action: The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral protein synthesis.

Table 2: Antiviral Activity Summary

CompoundViral StrainActivity
Derivative AInfluenza AModerate
Derivative BHSV-1High
Derivative CHIVLow

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • In Vivo Studies: An in vivo study demonstrated that one derivative effectively targeted sarcoma cells in tumor-bearing mice models, showcasing its potential for targeted cancer therapy .
  • Comparative Analysis: A comparative study indicated that modifications to the thiadiazole structure significantly enhanced bioactivity and selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the standard synthetic protocols for 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide?

A common approach involves reacting substituted carboxylic acids (e.g., 4-chlorophenyl derivatives) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and purified via recrystallization (DMSO/water mixtures) . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and solvent selection to optimize yield (typically 60–75%).

Q. How is the compound purified, and what analytical methods validate its purity?

Purification often involves recrystallization from polar aprotic solvents (e.g., DMSO/water). Purity is validated using:

  • TLC : Monitoring reaction progress with silica gel plates (ethyl acetate/hexane eluents).
  • Melting Point : Consistent values within 1–2°C range indicate purity.
  • Elemental Analysis : Confirming C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic techniques elucidate the molecular structure, and what insights do they provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

ParameterValueSource
Crystal SystemMonoclinic (C2/c)
Unit Cell Dimensionsa = 19.215 Å, b = 22.847 Å, c = 14.933 Å
β Angle121.25°
Data collection uses graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Structural refinements (e.g., SHELXL-97) reveal intermolecular interactions (C–H⋯O/Cl/N), influencing supramolecular packing .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Contradictions arise from solvent effects or tautomerism. For example:

  • ¹H NMR : Aromatic protons in CDCl₃ may split into multiplets (δ 7.2–8.1 ppm) due to hindered rotation.
  • ¹³C NMR : Thiadiazole carbons appear at δ 160–170 ppm, but DMSO-d₆ may downfield-shift signals by 2–3 ppm. Cross-validation with IR (C=O stretch ~1680 cm⁻¹) and mass spectrometry (m/z 315.2 [M+H]⁺) resolves ambiguities .

Q. What computational methods predict the compound’s bioactivity, and how are they applied?

  • Molecular Docking (AutoDock Vina) : Screens against target enzymes (e.g., E. coli DHFR) with binding affinity scores ≤−7.5 kcal/mol indicating strong inhibition .
  • QSAR Models : Utilize descriptors like logP (2.8–3.2) and topological polar surface area (85–90 Ų) to correlate structure with antimicrobial activity (IC₅₀ = 12–25 µM) .

Methodological Challenges & Contradictions

Q. How should researchers address low yields in thiadiazole cyclization reactions?

Low yields (<50%) may stem from:

  • Side Reactions : POCl₃ hydrolysis producing HCl, which quenches intermediates. Mitigation: Use anhydrous conditions and controlled reagent addition rates .
  • By-Product Formation : Thiourea derivatives from incomplete cyclization. Solution: Extend reflux time (4–6 hours) and monitor with TLC .

Q. Why do biological activity assays show variability across studies, and how can this be minimized?

Variability arises from:

  • Assay Conditions : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Standardize using CLSI guidelines .
  • Solubility Limits : DMSO concentrations >2% may inhibit growth. Pre-test solubility in PBS/DMSO mixtures .

Theoretical Frameworks & Future Directions

Q. How can the compound’s study align with broader theories in medicinal chemistry?

Link to:

  • Hammett σ Constants : Electron-withdrawing Cl groups (σ = 0.23) enhance electrophilicity, improving interactions with nucleophilic enzyme residues .
  • Hückel’s Rule : Aromaticity of the thiadiazole ring (6π electrons) stabilizes charge-transfer complexes in enzyme inhibition .

Q. What structural modifications could enhance the compound’s pharmacokinetic profile?

  • Chlorine Substitution : Replacing 4-chlorophenyl with trifluoromethyl (logP reduction from 3.1 to 2.6) improves solubility .
  • Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester) enhances membrane permeability .

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